2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group, a methoxypropoxy group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxypropoxy Group: This step involves the reaction of the pyridine derivative with 3-methoxypropyl bromide in the presence of a base like potassium carbonate.
Formation of the Boronate Ester: The final step involves the reaction of the pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The boronate ester can be oxidized to a boronic acid or reduced to a borane.
Coupling Reactions: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Boronic acids.
Reduction: Boranes.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its boronate ester moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(3-methoxypropoxy)-5-boronic acid pyridine: Similar structure but lacks the boronate ester.
2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Properties
Molecular Formula |
C15H23BClNO4 |
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Molecular Weight |
327.6 g/mol |
IUPAC Name |
2-chloro-3-(3-methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H23BClNO4/c1-14(2)15(3,4)22-16(21-14)11-9-12(13(17)18-10-11)20-8-6-7-19-5/h9-10H,6-8H2,1-5H3 |
InChI Key |
ZWCHGHWISWXHKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)OCCCOC |
Origin of Product |
United States |
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